敌菌灵

描述

Diniconazole is a synthetic triazole fungicide widely used in agriculture to control a variety of fungal diseases such as powdery mildew, bunt, smut, and septoria leaf spot . It is known for its systemic action, meaning it can be absorbed and translocated within the plant, providing both curative and protective effects . The compound is characterized by its low aqueous solubility and low volatility, making it persistent in both soil and water systems .

科学研究应用

Diniconazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of triazole fungicides and their mechanisms of action.

Biology: Investigated for its effects on fungal growth and development, as well as its impact on non-target organisms.

Medicine: Explored for potential antifungal therapies due to its ability to inhibit ergosterol biosynthesis.

Industry: Utilized in the formulation of agricultural products to enhance crop protection

作用机制

Target of Action

Diniconazole is a fungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Diniconazole acts as a potent competitive inhibitor of the enzyme sterol 14α-demethylase . By inhibiting this enzyme, diniconazole disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability . This disruption inhibits the growth and reproduction of fungi, thereby exerting its fungicidal effects .

Biochemical Pathways

The primary biochemical pathway affected by diniconazole is the ergosterol biosynthesis pathway . Ergosterol is an essential component of fungal cell membranes, and its biosynthesis is crucial for maintaining the integrity and function of these membranes . By inhibiting sterol 14α-demethylase, diniconazole prevents the conversion of lanosterol to ergosterol, disrupting the ergosterol biosynthesis pathway .

Pharmacokinetics

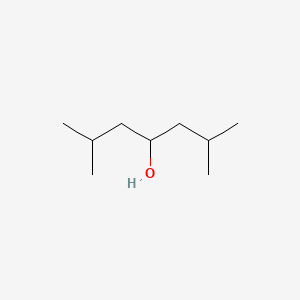

The pharmacokinetics of diniconazole have been studied in quails . After oral administration, diniconazole was found to be distributed in various organs, including the blood, heart, liver, and kidney . The elimination half-lives of the S- and R-enantiomers of diniconazole were found to be different, indicating enantioselective pharmacokinetics . Diniconazole was also found to be metabolized into various metabolites .

Result of Action

The inhibition of ergosterol biosynthesis by diniconazole leads to alterations in the fungal cell membrane’s composition and permeability . This results in the disruption of essential cellular processes, leading to the death of the fungal cells . Therefore, diniconazole exhibits potent antifungal activity against a range of fungal diseases, including mildew, bunts, and smuts .

Action Environment

The efficacy and stability of diniconazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of diniconazole . Additionally, the presence of other substances in the environment, such as other pesticides, may also influence the action of diniconazole

生化分析

Biochemical Properties

Diniconazole interacts with enzymes and proteins in biochemical reactions. It acts as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Diniconazole disrupts the production of ergosterol, leading to impaired cell membrane function and growth in fungi .

Cellular Effects

Diniconazole has been shown to have significant effects on various types of cells. For instance, in the plant Sesamum indicum, Diniconazole treatment resulted in retarded stem growth, thicker leaves, decreased shoot fresh weight, and increased root fresh weight . These changes suggest that Diniconazole can influence cell function and cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diniconazole involves its interaction with the enzyme sterol 14α-demethylase . By binding to this enzyme, Diniconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to impaired growth and eventual cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diniconazole have been observed to change over time. For example, in a study on the degradation characteristics of Diniconazole in radish, it was found that the biological half-life of Diniconazole was 6.2 days in both leaf and root . This suggests that Diniconazole is relatively stable and persists in both soil and water systems .

Metabolic Pathways

Diniconazole is involved in the ergosterol biosynthesis pathway . It interacts with the enzyme sterol 14α-demethylase, inhibiting the conversion of lanosterol to ergosterol . This interaction disrupts the normal metabolic flux and can lead to changes in metabolite levels within the cell .

准备方法

Synthetic Routes and Reaction Conditions: Diniconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with tert-butylacetylene to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.

Industrial Production Methods: In industrial settings, the production of diniconazole involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: Diniconazole undergoes several types of chemical reactions, including:

Oxidation: Diniconazole can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Diniconazole can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

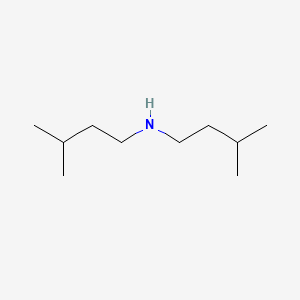

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

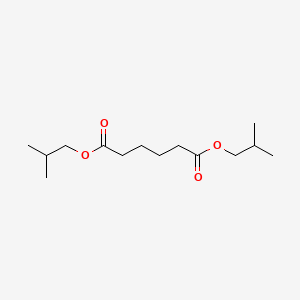

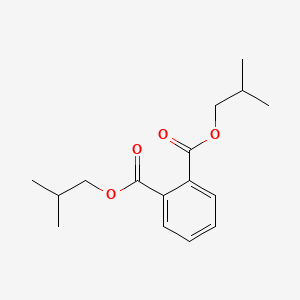

Major Products Formed: The major products formed from these reactions include various diniconazole metabolites and derivatives, which can have different biological activities and properties .

相似化合物的比较

Metconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.

Tebuconazole: Known for its broad-spectrum activity and use in various crops.

Propiconazole: Widely used in agriculture for its effectiveness against a range of fungal diseases.

Diniconazole’s unique properties, such as its low volatility and persistence, make it a valuable tool in agricultural pest management, providing long-lasting protection against fungal diseases.

属性

CAS 编号 |

83657-24-3 |

|---|---|

分子式 |

C15H17Cl2N3O |

分子量 |

326.2 g/mol |

IUPAC 名称 |

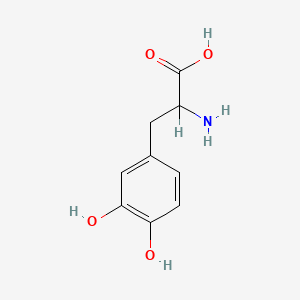

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |

InChI 键 |

FBOUIAKEJMZPQG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

手性 SMILES |

CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |

规范 SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

外观 |

Solid powder |

熔点 |

146.75 °C |

Key on ui other cas no. |

83657-24-3 |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |

蒸汽压力 |

3.68e-05 mmHg |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

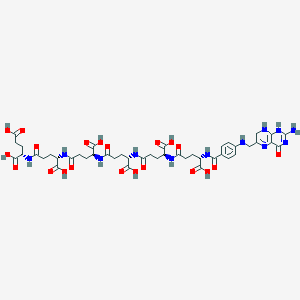

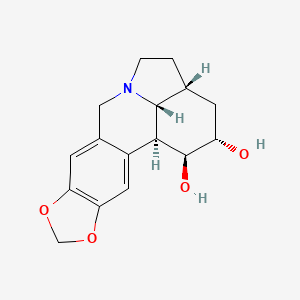

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)